molecular formula C18H23N3O B11386118 4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one

4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B11386118
M. Wt: 297.4 g/mol
InChI Key: KSGOVRVVIOONMA-UHFFFAOYSA-N
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Description

4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzimidazole ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE is unique due to its combination of a benzimidazole ring with a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C18H23N3O/c1-4-9-20-12-14(10-17(20)22)18-19-15-7-5-6-8-16(15)21(18)11-13(2)3/h4-8,13-14H,1,9-12H2,2-3H3

InChI Key

KSGOVRVVIOONMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C

Origin of Product

United States

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